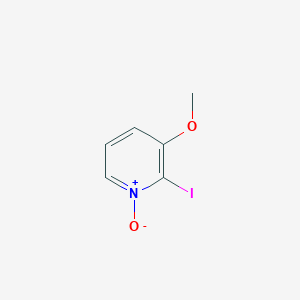

2-Iodo-3-methoxypyridine 1-oxide

Description

Overview of Pyridine (B92270) N-Oxides in Modern Chemical Research

Pyridine N-oxides are a class of heterocyclic compounds that have garnered considerable attention in modern chemical research. They are derived from pyridines through the oxidation of the ring nitrogen atom. This seemingly simple transformation has profound effects on the chemical properties of the molecule, making pyridine N-oxides versatile tools for organic chemists.

Historical Development of Pyridine N-Oxide Chemistry

The exploration of pyridine N-oxide chemistry began in the early 20th century, with the first synthesis of pyridine N-oxide itself being a notable milestone. wikipedia.org Early work focused on understanding the fundamental reactions and properties of these new compounds. orgsyn.org Over the decades, the field has expanded significantly, with researchers developing a wide array of synthetic methods and applications for this class of molecules. scripps.eduresearchgate.net The commercialization of pyridine N-oxide in the mid-20th century further spurred research into its potential uses. scripps.edu

Unique Reactivity and Electronic Properties of Pyridine N-Oxides

The introduction of the N-oxide functionality dramatically alters the electronic landscape of the pyridine ring. sapub.org The N-O bond is highly polar, leading to a significant dipole moment and making the oxygen atom a site for electrophilic attack. scripps.eduacs.org This feature also influences the reactivity of the ring carbons, making them more susceptible to both nucleophilic and electrophilic substitution reactions compared to the parent pyridine. semanticscholar.orgyoutube.com Specifically, the N-oxide group tends to direct incoming electrophiles to the 4-position and nucleophiles to the 2- and 4-positions. wikipedia.orgscripps.edu Furthermore, pyridine N-oxides are considerably weaker bases than their parent pyridines. scripps.edu

Table 1: Comparison of Properties between Pyridine and Pyridine N-Oxide

| Property | Pyridine | Pyridine N-Oxide |

| Basicity (pKa of conjugate acid) | 5.2 scripps.edu | 0.79 scripps.edu |

| Dipole Moment (D) | 2.03 scripps.edu | 4.37 scripps.edu |

| Reactivity towards Electrophiles | Less reactive | More reactive semanticscholar.org |

| Reactivity towards Nucleophiles | Less reactive | More reactive semanticscholar.org |

Role of Pyridine N-Oxides as Versatile Intermediates and Reagents in Organic Synthesis

The unique reactivity of pyridine N-oxides makes them highly valuable as intermediates in organic synthesis. researchgate.net They can be used to introduce a variety of functional groups onto the pyridine ring, which can then be further manipulated. semanticscholar.org The N-oxide group itself can be readily removed through deoxygenation, restoring the pyridine ring. wikipedia.org Beyond their role as intermediates, pyridine N-oxides can also act as reagents, for instance, as oxidizing agents or as ligands in metal-catalyzed reactions. researchgate.netorganic-chemistry.org Their ability to act as precursors to N-oxypyridinium salts has also been exploited in photocatalysis. researchgate.net

Significance of Halogenated Pyridine N-Oxides in Advanced Organic Synthesis

Halogenated pyridine N-oxides represent a particularly useful subclass of these compounds. The presence of a halogen atom provides an additional handle for synthetic transformations, further expanding their utility in the construction of complex molecular architectures.

Importance of Iodinated Heterocycles as Synthetic Handles

Iodinated heterocycles are especially prized in organic synthesis. rsc.org The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.org This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. acs.orgmdpi.com The versatility of the iodo group makes it a key functional group for the elaboration of heterocyclic scaffolds. rsc.orgacs.org

Positional Isomerism and Regioselectivity Challenges in Pyridine Functionalization

The functionalization of the pyridine ring presents inherent challenges related to regioselectivity. researchgate.net The electronic nature of the pyridine ring favors reactions at the 2- and 4-positions, while functionalization at the 3- and 5-positions can be more difficult to achieve. nih.govphys.orgresearchgate.net Achieving selective functionalization at a specific position often requires carefully designed synthetic strategies, sometimes involving the use of directing groups or multi-step sequences. researchgate.netnih.gov The ability to synthesize specific positional isomers of substituted pyridines is crucial for applications in medicinal chemistry and materials science, where the precise arrangement of substituents can have a profound impact on a molecule's properties and activity. researchgate.netacs.org

Rationale for Investigating 2-Iodo-3-methoxypyridine (B1331435) 1-oxide

The motivation for studying 2-Iodo-3-methoxypyridine 1-oxide stems from its promise as a versatile synthetic intermediate and as a model system for exploring fundamental chemical principles. The specific arrangement of its functional groups—an iodo group, a methoxy (B1213986) group, and an N-oxide on a pyridine core—creates a unique chemical entity.

Halogenated pyridines are foundational building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. The iodine substituent in this compound makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds, which is a critical step in constructing complex molecular frameworks. chemimpex.com Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be facilitated by the reactive C-I bond, allowing for the introduction of diverse functional groups. chemimpex.com

The presence of the N-oxide and methoxy groups further enhances its utility. The N-oxide group can influence the regioselectivity of reactions and can be used as a handle for further transformations or be removed at a later synthetic stage. arkat-usa.org This functional group is known to be a key component in various bioactive agents, suggesting that intermediates like this compound could be instrumental in developing novel therapeutic compounds. nih.gov The methoxy group, in turn, modulates the electronic nature and solubility of the molecule. chemimpex.com This combination of functionalities makes the compound a highly valuable precursor for creating libraries of complex molecules for screening in pharmaceutical and agrochemical development. chemimpex.com

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | C-C | Synthesis of biaryl compounds |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Creation of conjugated systems |

| Buchwald-Hartwig | Amine/Amide | C-N | Formation of arylamines |

| Heck Coupling | Alkene | C-C | Arylation of olefins |

| Stille Coupling | Organostannane | C-C | Synthesis of complex organic structures |

The study of this compound offers a valuable opportunity to deepen the understanding of how different functional groups interact to control the properties of a heterocyclic system. The pyridine N-oxide itself significantly alters the electron distribution in the aromatic ring compared to its parent pyridine. arkat-usa.org

The specific substitution pattern of this molecule—an electron-donating methoxy group at the 3-position and an electron-withdrawing, sterically bulky iodo group at the 2-position—presents a fascinating case for studying substituent effects. Research on analogous compounds, such as 2-iodo-3-methoxy-6-methylpyridine, has shown how these substituents can influence crystal packing and intermolecular interactions. nih.gov Investigating the precise electronic and steric interplay in this compound can provide insights into reaction mechanisms, regioselectivity, and the nature of non-covalent interactions, such as halogen bonding.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound would likely pursue several key objectives:

Synthetic Utility Exploration: A primary goal would be to systematically explore its reactivity in a broad range of metal-catalyzed cross-coupling reactions. This would involve optimizing reaction conditions to maximize yields and establishing a robust synthetic toolbox for using this compound to access novel molecular scaffolds.

Physicochemical Characterization: Detailed structural and electronic analysis using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling would be essential. These studies would aim to precisely map the bond lengths, bond angles, and electronic distribution within the molecule, providing a solid foundation for understanding its reactivity. nih.gov

Mechanism and Reactivity Probing: A further objective would be to investigate the influence of the N-oxide group on the reactivity of the C-I bond and the pyridine ring as a whole. This could involve kinetic studies and trapping experiments to elucidate reaction intermediates and transition states, contributing valuable data to the field of physical organic chemistry. arkat-usa.org

Development of Bioactive Analogs: Leveraging the compound as a building block, a significant research scope exists in the design and synthesis of new molecules with potential therapeutic applications, drawing inspiration from the established biological importance of heterocyclic N-oxides. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKYRWZRXNHMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C([N+](=CC=C1)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552933 | |

| Record name | 2-Iodo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115927-86-1 | |

| Record name | 2-Iodo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Iodo 3 Methoxypyridine 1 Oxide

Retrosynthetic Analysis of 2-Iodo-3-methoxypyridine (B1331435) 1-oxide

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-Iodo-3-methoxypyridine 1-oxide, the primary disconnection is the carbon-iodine bond. This suggests that the final step of the synthesis would be the iodination of a suitable precursor, 3-methoxypyridine (B1141550) 1-oxide.

The 3-methoxypyridine 1-oxide precursor can be further disconnected at the C-O bond of the methoxy (B1213986) group, leading back to 3-hydroxypyridine (B118123) 1-oxide and a methylating agent. Alternatively, the N-oxide functionality can be introduced at a later stage, suggesting that 3-methoxypyridine could be a key intermediate. The synthesis of 3-methoxypyridine itself can be envisioned from various starting materials through different synthetic routes. This retrosynthetic approach provides a logical framework for designing a viable synthetic pathway.

De Novo Synthesis Approaches to Substituted Pyridine (B92270) N-Oxide Precursors

The synthesis of the key precursor, 3-methoxypyridine 1-oxide, can be achieved through several de novo synthesis strategies. One common method involves the oxidation of 3-methoxypyridine. ontosight.ai This oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or a peracid. ontosight.ai

Alternatively, substituted pyridine N-oxides can be prepared from other pyridine derivatives. For instance, nucleophilic aromatic substitution on a di-substituted pyridine, such as 2,6-dibromo-3-aminopyridine, with sodium methoxide (B1231860) can yield a methoxy-substituted pyridine derivative. nih.gov This intermediate can then be further functionalized and subsequently oxidized to the desired N-oxide. The choice of the synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.

Regioselective Iodination Strategies for Pyridine N-Oxides

The introduction of an iodine atom at a specific position on the pyridine N-oxide ring is a critical step in the synthesis of this compound. The N-oxide group plays a crucial role in directing the regioselectivity of the iodination reaction, often favoring substitution at the C2 position. rsc.org Several methods have been developed for the regioselective iodination of pyridine N-oxides.

Electrophilic Iodination Protocols

Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. For pyridine N-oxides, which are more electron-rich than their parent pyridines, electrophilic substitution is facilitated. youtube.com Various iodinating reagents can be employed, including elemental iodine (I₂), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). mdpi.comorganic-chemistry.org The reaction conditions, such as the choice of solvent and the presence of an acid or a Lewis acid catalyst, can significantly influence the regioselectivity and yield of the iodination. organic-chemistry.org For instance, the use of hexafluoroisopropanol as a solvent has been shown to promote mild and regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org

Table 1: Electrophilic Iodination Reagents

| Reagent | Abbreviation | Typical Conditions |

|---|---|---|

| Elemental Iodine | I₂ | Often used with an oxidizing agent |

| N-Iodosuccinimide | NIS | Mild conditions, often with a catalyst |

Directed Ortho Metalation (DoM) and Subsequent Iodination

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile, such as iodine, to introduce a substituent at the targeted position. wikipedia.org For pyridine N-oxides, the N-oxide group itself can act as a directing group, facilitating lithiation at the C2 position. harvard.edu Subsequent quenching with an iodine source, like molecular iodine (I₂), affords the 2-iodinated product with high regioselectivity. harvard.edu

Transition Metal-Catalyzed C-H Iodination Methods (e.g., Palladium, Rhodium)

In recent years, transition metal-catalyzed C-H activation has emerged as a highly efficient tool for the functionalization of heterocycles. beilstein-journals.org Palladium and rhodium catalysts have been successfully employed for the direct iodination of pyridine N-oxides. rsc.orgnih.gov These methods often involve the use of a directing group to achieve high regioselectivity. The N-oxide functionality can serve as an internal directing group, guiding the metal catalyst to the C-H bond at the C2 position. nih.govacs.org The reaction typically proceeds with an iodine source like N-iodosuccinimide (NIS) or other iodinating agents. These catalytic methods offer advantages such as milder reaction conditions and broader functional group tolerance compared to traditional methods.

Table 2: Comparison of Iodination Strategies

| Method | Directing Group | Key Reagents | Regioselectivity |

|---|---|---|---|

| Electrophilic Iodination | N-oxide | I₂, NIS, DIH | Generally C2/C4 |

| Directed Ortho Metalation | N-oxide | Organolithium, I₂ | High for C2 |

Other Halogenation Reagents and Conditions

Besides the aforementioned methods, other halogenation reagents and conditions can be utilized for the iodination of pyridine N-oxides. For example, a combination of iodine and silver trifluoroacetate (B77799) has been used for the iodination of electron-rich aromatic compounds. researchgate.net Additionally, electrochemical methods for iodination are being explored as a greener alternative, where iodinating agents are generated in situ. nih.gov The choice of a specific method depends on factors such as the substrate's reactivity, desired regioselectivity, and compatibility with other functional groups present in the molecule.

Methoxy Group Introduction Methodologies

The introduction of a methoxy group at the C-3 position of the pyridine ring is a critical step. This can be accomplished primarily through nucleophilic aromatic substitution or by the alkylation of a corresponding hydroxypyridine precursor.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For pyridine systems, the inherent electron-deficient nature of the ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions, where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. wikipedia.orgvaia.com

To achieve substitution at the C-3 position, the pyridine ring must be sufficiently activated by electron-withdrawing groups. chemistrysteps.com The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, which restores aromaticity. chemistrysteps.com

In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of a 2-iodo-3-halopyridine (where the halogen at C-3 is a good leaving group, such as Cl or Br) with a methoxide source like sodium methoxide. The strong electron-withdrawing effect of the iodine atom at the C-2 position and the pyridine nitrogen itself would activate the C-3 position towards nucleophilic attack. A notable example of this type of transformation is the synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine using sodium methoxide in dioxane. nih.gov While the substitution pattern is different, the principle of methoxide displacing a halide on an activated pyridine ring is directly applicable. The reaction of methoxypyridines with amines, facilitated by sodium hydride and lithium iodide, further demonstrates the viability of nucleophilic substitutions on this class of compounds. ntu.edu.sg

Table 1: General Conditions for SNAr Alkoxylation of Halopyridines

| Reactant | Nucleophile | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | - | 1,4-Dioxane | Reflux | 98% | nih.gov |

| 3-Methoxypyridine | Piperidine | NaH / LiI | THF | 90 °C | High | ntu.edu.sgnih.gov |

| 4-Chloropyridine | Methoxide ion | - | Methanol | - | - | vaia.com |

An alternative and often more direct route to introducing a methoxy group is the O-alkylation of a corresponding 3-hydroxypyridine precursor. This method involves treating the hydroxyl group with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide-like species, which then attacks the alkylating agent.

A highly relevant example is the synthesis of 2-bromo-6-iodo-3-methoxypyridine, an analogue of the target compound's pyridine core. In this procedure, 2-bromo-3-hydroxy-6-iodopyridine is treated with methyl iodide and potassium carbonate in DMF at 100°C to afford the desired methoxylated product. This demonstrates a robust method for the methylation of a hindered 3-hydroxypyridine.

This alkylation can be performed on the 3-hydroxypyridine before or after the N-oxidation step. Performing alkylation on the 3-hydroxypyridine N-oxide itself is also a viable pathway. However, for certain isomers, such as 2-hydroxypyridines, there can be competition between O-alkylation and N-alkylation, the latter leading to the formation of pyridone structures. acs.org For 3-hydroxypyridines, O-alkylation is generally favored. The required 2-iodo-3-hydroxypyridine precursor can be accessed through various synthetic routes. nih.govacs.org

Table 2: Examples of O-Alkylation of Hydroxypyridines

| Reactant | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| 2-Bromo-3-hydroxy-6-iodopyridine | Methyl iodide | K₂CO₃ | DMF | 100 °C, 45 min | 2-Bromo-6-iodo-3-methoxypyridine | |

| 2-Hydroxypyridine | Organohalides | None | - | Heat | N-alkylated 2-pyridone | acs.org |

N-Oxidation Strategies for Pyridine Derivatives

The conversion of the pyridine nitrogen to an N-oxide is a crucial step that significantly alters the electronic properties and reactivity of the ring. thieme-connect.descripps.edu This transformation is typically achieved using an oxidizing agent. The choice of oxidant and reaction conditions is critical, especially for substrates like 2-iodo-3-methoxypyridine, which contain potentially sensitive functional groups.

Peracids are among the most common and effective reagents for the N-oxidation of pyridines. orgsyn.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and monoperphthalic acid are frequently employed. orgsyn.orgarkat-usa.org For 3-substituted pyridines, m-CPBA has been shown to provide excellent yields. arkat-usa.org

The oxidation of electron-deficient pyridines, such as those bearing halogen substituents, can be challenging and may require more powerful oxidizing systems or harsher conditions. researchgate.net A highly effective method for such substrates is the in-situ generation of trifluoroperacetic acid from the reaction of trifluoroacetic anhydride (B1165640) (TFAA) with a stable source of hydrogen peroxide, such as the urea-hydrogen peroxide complex (UHP). researchgate.net This system is potent enough to oxidize even highly electron-poor pyridines under mild conditions. researchgate.net

Table 3: Peracid-Based N-Oxidation of Pyridines

| Pyridine Substrate | Oxidizing Agent | Solvent | Conditions | Yield | Reference |

| Pyridine | 40% Peracetic acid | - | 85 °C | High | orgsyn.org |

| 3-Substituted Pyridines | m-CPBA | Various | - | High | arkat-usa.org |

| Electron-deficient pyridines | UHP / TFAA | CH₂Cl₂ or CH₃CN | Mild | Good | researchgate.net |

| Halopyridines | H₂O₂ / Acetic Acid / Catalyst | - | - | - | google.com |

Hydrogen peroxide (H₂O₂) is an environmentally benign and cost-effective oxidant for N-oxidation. researchgate.net It is often used in conjunction with a carboxylic acid, such as acetic acid, to form a peracid in situ. orgsyn.org However, these reactions can sometimes require elevated temperatures. google.com

To improve safety and reactivity, stabilized forms of hydrogen peroxide are often used. The urea-hydrogen peroxide (UHP) adduct is a stable, solid source of H₂O₂ that is safer to handle than concentrated aqueous solutions and is effective for N-oxidation, particularly when activated by an anhydride. researchgate.netgoogle.com Another approach involves the use of heterogeneous catalysts, such as sulfonic acid resins, which can facilitate the reaction between a pyridine and hydrogen peroxide, offering good selectivity and easier product purification. google.com

Table 4: N-Oxidation using Peroxide-Based Systems

| Pyridine Substrate | Oxidizing System | Catalyst/Activator | Key Features | Reference |

| Pyridine | Urea-Hydrogen Peroxide | - | Safer solid oxidant | google.com |

| 2-Chloropyridine | Hydrogen Peroxide | Supported sulfonic acid resin | Heterogeneous catalysis, high selectivity | google.com |

| Pyridine | Hydrogen Peroxide / Acetic Acid | - | In situ peracid formation | orgsyn.org |

| Pyridines | H₂O₂ | Vanadium-substituted polyoxometalate | Recyclable catalyst, mild conditions | researchgate.net |

Transition metal catalysis offers a modern and efficient alternative for the N-oxidation of pyridines, often allowing for milder reaction conditions and high selectivity. ontosight.aiwikipedia.org Various metal complexes have been shown to catalyze the transfer of an oxygen atom from an oxidant, typically hydrogen peroxide, to the pyridine nitrogen.

Prominent examples of catalysts include:

Methyltrioxorhenium (MTO): This catalyst, in conjunction with H₂O₂, is highly effective for the N-oxidation of a wide range of pyridines, including those with electron-donating and electron-withdrawing substituents. arkat-usa.org

Manganese Porphyrins: Complexes like manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl] can catalyze N-oxidation using H₂O₂ with high efficiency. arkat-usa.org

Polyoxometalates: Vanadium- and molybdenum-based polyoxometalates have been developed as recyclable and effective catalysts for the oxidation of pyridines with aqueous hydrogen peroxide under mild, often room temperature, conditions. researchgate.netrsc.org

Peptide-Based Catalysts: Novel approaches have utilized aspartic acid-containing peptides as catalysts that shuttle between a free acid and a peracid form, enabling enantioselective N-oxidation. nih.gov

These catalytic systems represent a greener approach to N-oxidation, often featuring high turnover numbers and the potential for catalyst recycling. rsc.org

Table 5: Transition Metal-Catalyzed N-Oxidation of Pyridines

| Catalyst | Oxidant | Substrate Scope | Key Advantage | Reference |

| Methyltrioxorhenium (MTO) | H₂O₂ | Broad | High yields for substituted pyridines | arkat-usa.org |

| [Mn(TDCPP)Cl] | H₂O₂ | Broad | High chemoselectivity | arkat-usa.org |

| Polyoxomolybdate ({Mo₁₃₂}) | H₂O₂ | Pyridines, Quinolines | Reusable, room temperature | rsc.org |

| Aspartic Acid Peptides | H₂O₂ / Urea | Prochiral Pyridines | Catalytic, enantioselective | nih.gov |

Multi-Step Synthesis Pathways to this compound

The synthesis of this compound is not typically a single-step process. It necessitates a well-planned multi-step pathway, commencing from readily available precursors. A plausible and common strategy involves the initial synthesis of the parent pyridine, 2-iodo-3-methoxypyridine, followed by its N-oxidation.

A likely synthetic route would begin with a suitable substituted pyridine, such as 3-methoxypyridine. The introduction of the iodine atom at the 2-position is a key step. This can be achieved through methods like directed ortho-metalation followed by iodination. For instance, treatment of 3-methoxypyridine with a strong base like n-butyllithium (n-BuLi) at low temperatures can lead to deprotonation at the 2-position, creating a nucleophilic center that can then react with an iodine source, such as molecular iodine (I₂), to yield 2-iodo-3-methoxypyridine. guidechem.com

Alternatively, a halogen exchange reaction could be employed, starting from a more readily available 2-halopyridine derivative. For example, 2-bromo-3-methoxypyridine (B21398) could be converted to 2-iodo-3-methoxypyridine via a Finkelstein-type reaction.

Once 2-iodo-3-methoxypyridine is obtained, the final step is the N-oxidation of the pyridine ring. This is a common transformation in pyridine chemistry and can be accomplished using various oxidizing agents. arkat-usa.org The presence of the electron-withdrawing iodine atom and the electron-donating methoxy group on the pyridine ring will influence the reactivity of the nitrogen atom towards oxidation.

Table 1: Plausible Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Methoxypyridine | 1. n-BuLi, THF, low temperature2. I₂ | 2-Iodo-3-methoxypyridine |

| 2 | 2-Iodo-3-methoxypyridine | m-CPBA, CH₂Cl₂, room temperature | This compound |

Optimization of Reaction Conditions and Yields

For the iodination step, the choice of the strong base, solvent, and temperature is critical to achieve high regioselectivity and yield. The reaction temperature needs to be carefully controlled to prevent side reactions.

In the N-oxidation step, several factors can be fine-tuned to maximize the yield and purity of the final product. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. arkat-usa.org

Key Optimization Parameters for N-oxidation:

Oxidizing Agent: The choice of oxidant can significantly impact the reaction outcome. While m-CPBA is highly effective, it can be expensive and pose safety hazards. A mixture of hydrogen peroxide and acetic acid offers a more economical alternative, though it may require heating. arkat-usa.org

Solvent: The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) when using m-CPBA. For hydrogen peroxide-based oxidations, acetic acid itself can serve as the solvent.

Temperature: N-oxidation reactions are often exothermic. The temperature should be controlled to prevent runaway reactions and the formation of byproducts. Reactions with m-CPBA are often run at room temperature, while those with hydrogen peroxide/acetic acid may require elevated temperatures to proceed at a reasonable rate. rsc.org

Stoichiometry: The molar ratio of the oxidizing agent to the pyridine substrate is a critical parameter. Using a slight excess of the oxidant can help drive the reaction to completion, but a large excess can lead to over-oxidation or other side reactions.

Table 2: Comparison of Common N-oxidation Conditions

| Oxidizing System | Typical Solvent | Temperature | Advantages | Disadvantages |

| m-CPBA | Dichloromethane | Room Temperature | High efficiency, mild conditions | Cost, potential for explosion |

| H₂O₂ / Acetic Acid | Acetic Acid | 70-80 °C | Low cost, readily available | Higher temperatures, potential for side reactions |

Research on the N-oxidation of substituted pyridines has shown that electron-donating groups on the pyridine ring generally facilitate the reaction, while electron-withdrawing groups can hinder it. nih.gov In the case of 2-iodo-3-methoxypyridine, the electron-donating methoxy group would activate the ring towards N-oxidation, while the electron-withdrawing iodine atom would have a deactivating effect. The net effect will determine the optimal reaction conditions.

Green Chemistry Principles in the Synthesis of Halogenated Pyridine N-Oxides

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including halogenated pyridine N-oxides, to minimize environmental impact and enhance safety.

Atom Economy: Traditional N-oxidation methods, particularly those using stoichiometric peroxy acids like m-CPBA, have poor atom economy as a significant portion of the reagent is converted into waste (m-chlorobenzoic acid).

Safer Solvents and Reagents: A key focus of green chemistry is the replacement of hazardous reagents and solvents.

Hydrogen Peroxide as a "Green" Oxidant: Hydrogen peroxide is an attractive green oxidant because its only byproduct is water. arkat-usa.org The use of H₂O₂ in combination with a catalyst can provide a more environmentally benign route to pyridine N-oxides.

Catalytic Systems: The development of catalytic systems for N-oxidation is a significant advancement in green chemistry. For instance, catalysts like methyltrioxorhenium (MTO) and titanium silicalite-1 (TS-1) can efficiently catalyze the N-oxidation of pyridines using hydrogen peroxide, often under milder conditions and with higher selectivity. rsc.org A patent describes the use of a urea-hydrogen peroxide adduct for a safer oxidation process. google.com

Solvent-Free or Greener Solvents: Efforts are being made to reduce the use of volatile organic solvents. In some cases, reactions can be run in water or under solvent-free conditions. For example, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides has been reported, highlighting a move towards greener reaction conditions. rsc.org

Energy Efficiency: The use of catalytic systems can often lead to lower reaction temperatures and shorter reaction times, thereby reducing energy consumption.

By adopting these green chemistry principles, the synthesis of this compound and other halogenated pyridine N-oxides can be made more sustainable and economically viable.

Mechanistic Investigations and Reaction Pathways of 2 Iodo 3 Methoxypyridine 1 Oxide

Reactivity Profiling of the Iodide Moiety at C-2

The iodine atom at the C-2 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, largely due to the lability of the carbon-iodine (C-I) bond. This reactivity is further influenced by the presence of the N-oxide functionality, which can direct and activate the ring system.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the N-oxide group enhances the susceptibility of the C-2 position to nucleophilic attack. This allows for the displacement of the iodide, a good leaving group, by a range of nucleophiles. While direct nucleophilic substitution on pyridine N-oxides can be a facile process, the specific conditions and the nature of the nucleophile play a crucial role in the reaction's success. For instance, amination of pyridine N-oxides can be achieved using reagents like PyBroP (bromotripirrolidinophosphonium hexafluorophosphate) to activate the N-oxide for regioselective addition of amine nucleophiles. semanticscholar.org Theoretical studies on nucleophilic substitution at sp2 hybridized carbon centers, such as in pyridine systems, provide insight into the reaction mechanisms, which can proceed through various pathways. nih.gov The reactivity of pyridine N-oxides towards nucleophiles is generally greater than that of the parent pyridines. semanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira)

The C-I bond at the C-2 position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl > F, making 2-iodo-3-methoxypyridine (B1331435) 1-oxide a highly reactive substrate. libretexts.org

These reactions typically proceed through a common catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. libretexts.org It is a widely used method for the formation of biaryl compounds.

Stille Coupling: In this variant, an organotin reagent is used as the coupling partner.

Negishi Coupling: This method employs an organozinc reagent. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne, typically in the presence of a copper co-catalyst.

The choice of ligands, bases, and reaction conditions is critical for optimizing these cross-coupling reactions, influencing factors such as reaction rate, yield, and selectivity. nih.govacs.org The N-oxide moiety can also play a directing role in these transformations. semanticscholar.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Resulting Bond |

| Suzuki | R-B(OH)2 | C-C |

| Stille | R-Sn(Alkyl)3 | C-C |

| Negishi | R-Zn-X | C-C |

| Sonogashira | R-C≡CH | C-C≡C |

Note: 'R' represents an organic substituent.

C-I Bond Activation and Subsequent Functionalization

Beyond traditional cross-coupling, the C-I bond can be activated through other means, leading to diverse functionalization. This can involve transition-metal-free methods or reactions proceeding through different mechanistic pathways. For example, directed ortho-metallation using a strong base can generate a nucleophilic center at the C-2 position, which can then react with various electrophiles. semanticscholar.org Furthermore, the N-oxide group itself can direct metal catalysts to the proximal C-H bond, facilitating C-H activation and subsequent functionalization, although this is more commonly observed at other positions unless the C-2 position is already substituted. nih.govrsc.org

Reactivity Profiling of the Methoxy (B1213986) Group at C-3

The methoxy group at the C-3 position offers another handle for chemical modification, primarily through cleavage of the methyl-oxygen bond.

Demethylation Reactions

The conversion of the methoxy group to a hydroxyl group is a key transformation. This demethylation can be achieved using various reagents. While specific methods for 2-iodo-3-methoxypyridine 1-oxide are not extensively detailed in the provided context, general methods for the N-demethylation of N-methyl heterocycles, which can sometimes be adapted for O-demethylation, involve reagents like ferrocene (B1249389) or other transition metals. google.com

Other Functional Group Transformations

While demethylation is the most common reaction involving the methoxy group, other transformations are theoretically possible, though less frequently reported for this specific substrate. These could include ether cleavage under more drastic conditions or displacement if activated by adjacent groups, although the reactivity of the C-2 iodide typically dominates. The stability of the methoxy group often allows it to be carried through various synthetic steps targeting the C-2 position. chemimpex.com

Reactivity Profiling of the Pyridine N-Oxide Moiety

The pyridine N-oxide moiety is a versatile functional group that significantly alters the reactivity of the parent pyridine ring. The N-O bond introduces a dipolar character, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This modification makes the pyridine ring more electron-rich and susceptible to both electrophilic and nucleophilic attack at different positions. The oxygen atom itself can act as a nucleophile or a leaving group after activation.

Deoxygenation Reactions of N-Oxides

Deoxygenation is a fundamental reaction of pyridine N-oxides, converting them back to the corresponding pyridines. This transformation is crucial in synthetic sequences where the N-oxide is used to direct other reactions or to modify the ring's reactivity. Various reagents can accomplish this, ranging from phosphorus compounds to transition metal catalysts and reducing agents like sulfur dioxide.

For this compound, deoxygenation would yield 2-iodo-3-methoxypyridine. The choice of deoxygenation agent would be critical to avoid side reactions, especially considering the reactive C-I bond. Mild and chemoselective methods would be preferred. For instance, palladium-catalyzed transfer oxidation using trialkylamines has been shown to be effective for a range of substituted pyridine N-oxides, tolerating sensitive functional groups like halogens. thermofisher.com Another approach involves visible light-induced deoxygenation, which has been successfully applied to pyridine N-oxides with various electron-withdrawing groups. nih.gov

Table 1: Common Reagents for Deoxygenation of Pyridine N-Oxides

| Reagent Class | Examples | General Conditions |

| Phosphorus Compounds | PCl₃, PPh₃ | Stoichiometric amounts, often requires heating |

| Transition Metal Catalysts | Pd/C with H₂, Pd(OAc)₂/dppf with Et₃N | Catalytic amounts, often mild conditions |

| Reducing Agents | Na₂S₂O₄, SO₂, Hantzsch Esters | Varies, can be mild |

| Photochemical Methods | Visible light with a photoredox catalyst | Mild, room temperature |

Rearrangement Reactions (e.g., Polonovski Reaction, Smiles Rearrangement)

Pyridine N-oxides are known to undergo several important rearrangement reactions, which are powerful tools for introducing functional groups onto the pyridine ring.

The Polonovski reaction typically involves the reaction of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. fishersci.fi This leads to the formation of an iminium ion intermediate, which can then be trapped by a nucleophile. fishersci.fi For pyridine N-oxides lacking an alkyl group at the 2-position, the classical Polonovski rearrangement is not possible. However, variations of this reaction can lead to functionalization at the 2-position.

The Boekelheide reaction is a related rearrangement of α-picoline N-oxides to hydroxymethylpyridines, proceeding through a nih.govnih.gov-sigmatropic rearrangement. scbt.com While this compound does not have the required α-methyl group for a classical Boekelheide reaction, analogous rearrangements of other substituted pyridine N-oxides are known.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. While less common for simple pyridine N-oxides, appropriately substituted derivatives can undergo this type of rearrangement. There is no direct evidence in the searched literature for this compound undergoing a Smiles rearrangement.

Cycloaddition Reactions Involving the N-O Bond

The N-oxide group can participate in cycloaddition reactions, although less commonly than as a simple dipole. Pyridine N-oxides can react as 1,3-dipoles in certain cycloaddition reactions, particularly with highly reactive dipolarophiles. More frequently, the pyridine N-oxide acts as an oxidant in transition-metal-catalyzed cycloadditions or undergoes formal cycloadditions. For instance, formal [3+3] cycloadditions of enamines with unsaturated aldehydes have been used to synthesize substituted pyridines. mdpi.com The inverse-electron-demand Diels-Alder (IEDDA) reaction is a key reaction for some N-heterocyclic oxides, such as 1,2,3-triazine (B1214393) 1-oxides, where the N-oxide enhances the reaction rate compared to the parent triazine. nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamics

The iodo and methoxy substituents on the pyridine ring of this compound have a profound impact on its reactivity.

The 3-methoxy group is an electron-donating group through resonance, increasing the electron density of the pyridine ring. This generally activates the ring towards electrophilic substitution. In the context of the N-oxide, this increased electron density can influence the nucleophilicity of the oxygen atom and the reactivity of the ring carbons.

The 2-iodo group is an electron-withdrawing group via induction, and it also exerts a significant steric effect due to its size. The inductive effect decreases the electron density of the ring and the basicity of the N-oxide. This can make reactions that rely on the nucleophilicity of the oxygen atom, such as O-acylation in the Polonovski reaction, slower. Steric hindrance from the bulky iodine atom at the 2-position can impede the approach of reagents to this side of the molecule.

Kinetic studies on the N-oxidation of 2-substituted pyridines have shown that increasing the size of the 2-substituent decreases the reaction rate. Furthermore, electron-withdrawing substituents like halogens generally decrease the rate of N-oxidation compared to electron-donating alkyl groups. nih.gov Conversely, electron-withdrawing groups can stabilize the resulting N-oxide. In reactions involving substituted 2-carboxypyridine N-oxides, a good correlation between reaction rates and Hammett substituent constants has been observed, indicating a significant electronic effect of the substituents on the reaction.

Table 2: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Iodo | 2 | Inductively electron-withdrawing | Large | Deactivates the ring towards electrophilic attack; sterically hinders attack at the 2-position and the N-oxide oxygen. |

| Methoxy | 3 | Electron-donating by resonance | Moderate | Activates the ring towards electrophilic attack, particularly at the 4- and 6-positions. |

Proposed Reaction Mechanisms and Elucidation of Intermediates

While specific mechanistic studies for this compound are lacking, mechanisms for key reactions of related pyridine N-oxides have been elucidated.

In deoxygenation reactions , the mechanism varies with the reagent. For example, photochemical deoxygenation is proposed to proceed via an electron transfer process and the formation of radical intermediates. nih.gov

For rearrangement reactions , the mechanism of the Boekelheide reaction is well-understood to involve an initial O-acylation, followed by deprotonation of the α-methyl group to form an ylide, which then undergoes a concerted nih.govnih.gov-sigmatropic rearrangement. scbt.com The Polonovski reaction proceeds through the formation of a key iminium ion intermediate after activation of the N-oxide. fishersci.fi In the reaction of pyridine N-oxides with arylzinc reagents, a 5-arylpenta-2,4-dienal oxime intermediate has been proposed.

In direct arylation reactions , palladium-catalyzed reactions of pyridine N-oxides have been shown to not proceed through a standard electrophilic aromatic substitution (SEAr) mechanism, suggesting a more complex pathway likely involving the transition metal catalyst throughout the cycle.

Stereoelectronic Effects and Conformational Analysis in Reactivity

Stereoelectronic effects, which are the effects of orbital overlap on the geometry and reactivity of a molecule, are crucial in understanding the behavior of this compound.

The relative orientation of the N-O bond, the C-I bond, and the methoxy group will influence the molecule's ground-state conformation and the transition states of its reactions. For instance, the alignment of the lone pairs on the methoxy oxygen with the π-system of the pyridine ring is essential for its electron-donating resonance effect.

The conformation of the molecule will be a balance between minimizing steric repulsion between the adjacent iodo and methoxy groups and maximizing favorable stereoelectronic interactions. A conformational analysis of the related 2,3-disubstituted pyridine has been shown to be important in understanding its biological activity.

In reactions, the requirement for specific orbital alignments in transition states can dictate the reaction pathway and stereochemical outcome. For example, the concerted nature of the nih.govnih.gov-sigmatropic rearrangement in the Boekelheide reaction is a direct consequence of the favorable orbital overlap in the cyclic transition state. The concept of stereoelectronic effects is fundamental in explaining phenomena such as the anomeric effect and the reactivity of cyclic systems. For this compound, these effects would play a significant role in any intramolecular reactions or reactions involving the formation of new stereocenters.

Computational and Theoretical Studies on 2 Iodo 3 Methoxypyridine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in modeling the properties of molecules. scirp.org DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting the electronic structure and vibrational spectra of pyridine (B92270) derivatives. scirp.orgniscair.res.in Such calculations for 2-Iodo-3-methoxypyridine (B1331435) 1-oxide would reveal the intricate interplay of its substituents. The N-oxide group significantly increases the dipole moment compared to the parent pyridine and acts as a strong Lewis base. scripps.edunih.gov The iodine at the 2-position introduces steric bulk and has complex electronic effects, while the methoxy (B1213986) group at the 3-position acts as a π-electron donor.

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. aimspress.com

For 2-Iodo-3-methoxypyridine 1-oxide, the HOMO is expected to have significant contributions from the p-orbitals of the N-oxide oxygen and the π-system of the pyridine ring, enhanced by the electron-donating methoxy group. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyridine ring. The presence of the iodine atom can also influence these orbitals through σ- and π-interactions. Theoretical calculations on similar substituted pyridines and N-oxides provide a basis for these predictions. aimspress.com

Table 1: Predicted Frontier Orbital Properties for this compound based on Analogous Systems

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| HOMO Energy | Relatively high (less negative) | The N-oxide and methoxy groups are electron-donating, raising the HOMO energy. |

| LUMO Energy | Lowered by the N-oxide group | The N-oxide group can accept π-electron density, stabilizing the LUMO. |

| HOMO-LUMO Gap | Moderate to small | The combination of donating and accepting groups tends to reduce the energy gap, suggesting potential for reactivity. aimspress.com |

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net For this compound, the MEP would show a region of significant negative potential (typically colored red) around the N-oxide oxygen atom, confirming its role as the primary site for protonation and hydrogen bonding. researchgate.netnih.gov This makes the N-oxide oxygen a strong Lewis base. nih.gov

Conversely, the pyridine ring's hydrogen atoms and the area around the carbon bonded to the iodine would exhibit positive potential (blue regions), indicating susceptibility to nucleophilic attack. The analysis of MEPs for various substituted pyridines confirms that substituents dramatically influence the potential around the ring nitrogen and other positions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewikipedia.org This analysis quantifies electron delocalization through second-order perturbation theory, measuring the stabilization energy from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu

For this compound, NBO analysis would quantify the nature of the N→O bond, which is best described as a coordinate covalent bond with significant back-donation. nih.govresearchgate.net Key interactions would include the delocalization of electron density from the oxygen's lone pairs into the π* anti-bonding orbitals of the pyridine ring and vice-versa. The analysis would also detail the polarization of the C-I, C-O, and C-N bonds, providing insight into the atomic charges and reactivity of each site. Studies on other N-oxides show that substituents strongly affect these delocalization energies. nih.govresearchgate.net

Table 2: Expected NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Predicted Significance |

| Lone Pair (O of N-oxide) | π* (C-N/C-C of ring) | n → π | Strong; key to N-oxide electronics |

| π (C-C of ring) | σ (C-I) | π → σ | Moderate; contributes to reactivity at C2 |

| Lone Pair (O of methoxy) | π (C-C of ring) | n → π* | Moderate; electron donation from OCH₃ |

Conformational Analysis and Energy Minima Determination

The methoxy group at the C3 position is not fixed and can rotate around the C-O bond. Conformational analysis is used to determine the most stable spatial arrangement of these atoms. For this compound, the primary degree of freedom is the dihedral angle defined by the C2-C3-O-CH₃ atoms.

Computational modeling would be used to perform a potential energy scan by rotating this bond. It is expected that the planar conformer, where the methyl group is either syn or anti to the iodine atom, would represent energy minima or low-energy transition states. The global minimum energy conformation will likely be the one that minimizes steric repulsion between the methyl group of the methoxy moiety and the bulky iodine atom at the C2 position.

Reaction Pathway Modeling and Transition State Characterization

Pyridine N-oxides are known to undergo a variety of reactions, including nucleophilic substitution and rearrangements. chemtube3d.comchemtube3d.com Reaction pathway modeling can be used to investigate the mechanisms of these reactions for this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathway and predict reaction rates.

For example, modeling the nucleophilic substitution at the 2-position would involve locating the transition state for the addition-elimination mechanism. The calculations would reveal the activation energy barrier for this process, providing insight into how the N-oxide and methoxy groups affect the feasibility of displacing the iodo group.

Prediction of Spectroscopic Parameters (Theoretical NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared to experimental data to confirm a molecule's structure. youtube.comyoutube.com

Theoretical NMR: Calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the pyridine ring would be expected in the aromatic region, with their specific shifts influenced by the combined electronic effects of the iodo, methoxy, and N-oxide groups. The proton ortho to the N-oxide is typically shifted downfield. youtube.com

Theoretical IR: DFT calculations can predict vibrational frequencies. nih.gov Key predicted peaks for this molecule would include the N-O stretching frequency, which is a characteristic and strong band for N-oxides, C-I stretching, and various C-O and aromatic C-H and C-C stretching and bending modes.

Theoretical UV-Vis: Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the wavelengths of maximum absorbance (λ_max) in a UV-Vis spectrum. scirp.org Pyridine N-oxides typically exhibit strong π→π* transitions. The substituents would be expected to cause a bathochromic (red) shift in these transitions compared to the unsubstituted pyridine 1-oxide.

Solvent Effects in Theoretical Calculations

Theoretical calculations on molecules are often performed in the gas phase, which represents an idealized environment. However, chemical reactions and spectroscopic measurements are typically conducted in a solvent. The presence of a solvent can significantly influence the electronic structure, geometry, and reactivity of a solute molecule. Therefore, incorporating solvent effects into theoretical calculations is crucial for obtaining results that are comparable to experimental data.

For this compound, a polar molecule, solvent effects are expected to be pronounced. The N-oxide group introduces a significant dipole moment, which will interact strongly with polar solvent molecules. Theoretical studies on related pyridine N-oxides have shown that solvent polarity can affect properties such as absorption spectra and reaction energetics. nih.gov

Two primary models are used to simulate solvent effects in quantum chemical calculations:

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. The solute is placed in a cavity within this medium, and the electrostatic interactions between the solute's charge distribution and the dielectric are calculated. This approach is computationally efficient and can provide a good qualitative understanding of solvent effects on properties like molecular geometry and electronic spectra.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more detailed and accurate picture of the local solvation environment. For this compound, explicit models could be used to study specific interactions between the N-oxide oxygen or the methoxy group with protic solvents.

The choice of solvent can influence the relative stability of different conformers and the energy barriers for chemical reactions. For instance, a polar solvent would be expected to stabilize the charge-separated resonance structures of this compound, potentially affecting its reactivity in nucleophilic or electrophilic substitution reactions. youtube.com

A proton magnetic resonance investigation of methyl-substituted pyridines in various solvents like arsenic trichloride, phosphorus trichloride, and sulphur dioxide has demonstrated the impact of the solvent on the chemical shifts of ring protons. rsc.org Similar effects would be anticipated for this compound, where solvent-solute interactions would alter the electron density distribution within the pyridine ring.

Table 1: Common Implicit and Explicit Solvent Models Used in Theoretical Calculations

| Model Type | Model Name | Description |

| Implicit | Polarizable Continuum Model (PCM) | Represents the solvent as a continuous dielectric medium. |

| Implicit | Solvation Model based on Density (SMD) | A universal solvation model based on the quantum mechanical charge density of a solute. |

| Explicit | Monte Carlo (MC) Simulations | Uses random sampling to determine the most probable arrangements of solvent molecules around the solute. |

| Explicit | Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the solute with quantum mechanics and the solvent with classical molecular mechanics. |

Analysis of Bond Dissociation Energies and Resonance Stabilization

The stability and reactivity of a molecule are intrinsically linked to the strength of its chemical bonds and the delocalization of its electrons through resonance.

Bond Dissociation Energies (BDEs)

The bond dissociation energy is the enthalpy change required to break a specific bond homolytically, forming two radical species. wikipedia.org It is a direct measure of bond strength. For this compound, several key BDEs would be of interest:

C-I Bond: The carbon-iodine bond is generally the weakest bond in this molecule and is a likely site for reactivity, particularly in cross-coupling reactions. The BDE of the C-I bond will be influenced by the electronic nature of the pyridine N-oxide ring.

N-O Bond: The N-oxide bond is a defining feature of this molecule. Its strength is influenced by the substituents on the pyridine ring. Computational studies on pyridine-N-oxide have estimated its N-O BDE to be around 63.3 ± 0.5 kcal/mol. wayne.edu The presence of the iodo and methoxy groups would modulate this value.

C-H Bonds: The BDEs of the C-H bonds on the aromatic ring can provide insights into the susceptibility of these positions to radical abstraction or metallation. acs.org

Computational methods, particularly density functional theory (DFT) and high-level composite methods, are widely used to calculate BDEs. wayne.edunih.gov

Table 3: Typical Bond Dissociation Energies (BDE) for Related Bonds

| Bond Type | Example Molecule | BDE (kcal/mol) |

| C-I | Iodobenzene | ~65 |

| N-O | Pyridine-N-oxide | ~63.3 wayne.edu |

| Aromatic C-H | Benzene | ~113 wikipedia.org |

| O-CH₃ | Anisole | ~85 |

Note: These are approximate values and the actual BDEs in this compound will be influenced by the specific electronic environment.

Resonance Stabilization

Pyridine N-oxides are aromatic systems with significant resonance stabilization. The N-oxide group can act as both an electron-donating and electron-withdrawing group, depending on the resonance structure considered. The key resonance contributors involve the delocalization of the lone pair from the oxygen atom into the pyridine ring, creating a negative charge on the ortho and para carbons, and a positive charge on the nitrogen atom. youtube.comresearchgate.net

The resonance structures indicate that the ortho and para positions to the N-oxide group are electron-rich, making them susceptible to electrophilic attack. youtube.com Conversely, the nitrogen atom carries a formal positive charge, which, along with the inductive effect of the N-oxide bond, deactivates the ring towards electrophilic substitution compared to pyridine itself.

Spectroscopic Characterization Techniques and Methodologies for 2 Iodo 3 Methoxypyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental NMR experiments. For 2-Iodo-3-methoxypyridine (B1331435) 1-oxide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing effects of the N-oxide and iodo groups, and the electron-donating nature of the methoxy group. The integration of these signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Iodo-3-methoxypyridine 1-oxide, including those in the pyridine ring and the methoxy group, would resonate at a characteristic chemical shift. The carbon attached to the iodine atom would exhibit a significantly different shift due to the heavy atom effect.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 8.0 - 8.5 | H-6 |

| 7.0 - 7.5 | H-4, H-5 |

| 3.8 - 4.2 | -OCH₃ |

*Note: This is a predicted data table based on known chemical shift values for similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methoxy group would correlate with the carbon signal of the same group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups. For example, HMBC could show a correlation from the methoxy protons to the C-3 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would reveal through-space interactions between protons that are close to each other, which can help to determine the conformation of the molecule. For example, a NOESY correlation might be observed between the methoxy protons and the H-4 proton of the pyridine ring.

While solution-state NMR is more common for organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, each with its own unique ssNMR spectrum.

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of chemical bonds, such as stretching and bending.

A detailed analysis of the IR and Raman spectra of this compound allows for the identification of characteristic vibrational modes. The N-oxide group, for instance, exhibits a strong characteristic stretching vibration. The substitution pattern on the pyridine ring also gives rise to a unique fingerprint of vibrational modes. Theoretical calculations, often using density functional theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

IR and Raman spectroscopy are excellent for identifying the presence of specific functional groups within a molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) * |

| N-O | Stretching | 1200 - 1300 |

| C-O (methoxy) | Stretching | 1000 - 1300 (asymmetric & symmetric) |

| C=C, C=N (aromatic ring) | Stretching | 1400 - 1650 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methoxy) | Stretching | 2850 - 3000 |

| C-I | Stretching | 500 - 600 |

The IR spectrum would be expected to show strong absorptions for the N-O and C-O stretching vibrations. The Raman spectrum, on the other hand, is often more sensitive to the vibrations of the aromatic ring and the C-I bond. Together, these techniques provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and providing insights into its bonding characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, this method reveals characteristic absorption bands that are influenced by the electronic nature of the pyridine N-oxide core and its substituents.

The UV spectrum of pyridine N-oxide and its derivatives is characterized by distinct electronic transitions. Generally, pyridine N-oxides exhibit a strong π-π* transition. mdpi.com The chromophore, in this case, is the entire substituted pyridine N-oxide ring system. The N-oxide group acts as a strong electron-donating group, leading to a significant charge transfer from the oxygen atom to the pyridine ring. mdpi.com This charge-transfer character influences the position and intensity of the absorption bands.

Protonation of the N-oxide oxygen would be expected to cause a blue shift in the main absorption band, a phenomenon observed in other pyridine N-oxides. mdpi.com

Table 1: Expected UV-Vis Spectral Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π-π | 270-330 | The exact λmax would be influenced by the iodo and methoxy substituents. |

| n-π | Potentially a weak, longer-wavelength band | This transition is often submerged by the stronger π-π* band. |

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. nih.gov For this compound, with the chemical formula C₆H₆INO₂, the exact mass can be calculated.

Table 2: Calculated Exact Mass of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₆H₆INO₂ | 250.9443 |

An experimental HRMS measurement would be expected to yield a value very close to this calculated mass, confirming the elemental composition of the compound.

The fragmentation of pyridine N-oxides in mass spectrometry often follows characteristic pathways. A common fragmentation is the loss of the N-oxide oxygen atom, resulting in a fragment ion with a mass 16 units lower than the molecular ion ([M-16]⁺). researchgate.net Another typical fragmentation is the loss of a hydroxyl radical ([M-17]⁺). researchgate.net

For this compound, the following fragmentation pathways can be postulated:

Loss of Oxygen: A prominent peak at m/z 235, corresponding to the [M-O]⁺ fragment (2-Iodo-3-methoxypyridine).

Loss of a Methyl Radical: Cleavage of the methoxy group could lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 236.

Loss of CO: Subsequent fragmentation of the methoxy-containing ring could involve the loss of carbon monoxide (CO).

Loss of Iodine: Cleavage of the C-I bond would result in a fragment at m/z 124, corresponding to the 3-methoxypyridine (B1141550) 1-oxide cation.

Loss of the Methoxy Group: Fragmentation could also involve the loss of the entire methoxy group.

The molecular ion is often the base peak in the mass spectra of 3-substituted pyridines. nih.gov

Tandem mass spectrometry (MS/MS) would be a powerful technique to confirm the proposed fragmentation pathways. researchgate.net In an MS/MS experiment, the molecular ion of this compound (m/z 251) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would then be analyzed, providing definitive evidence for the connectivity of the atoms within the molecule. For example, fragmentation of the [M-O]⁺ ion (m/z 235) would help to confirm the initial loss of the N-oxide oxygen.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure for this compound has been reported in the searched literature, data from related compounds can provide an expected structural framework. For instance, the crystal structure of the related compound 2-Iodo-3-methoxy-6-methylpyridine reveals details about the geometry of the substituted pyridine ring. nih.gov In pyridine N-oxides, the N-O bond length is typically around 1.34 Å, and the pyridine ring is generally planar. wikipedia.orgnih.gov The crystal structure of 2-N-methylamino-3-methylpyridine N-oxide shows that the N-oxide molecules can be connected by weak C-H···O hydrogen bonds. nih.gov It is plausible that similar intermolecular interactions could be present in the crystal lattice of this compound. A solved crystal structure would also definitively confirm the substitution pattern on the pyridine ring.

Single-Crystal X-ray Diffraction Methodologies

A typical methodology for such an analysis involves the following steps:

Crystal Growth: Single crystals of sufficient quality are grown, often by slow evaporation of a suitable solvent. The choice of solvent is critical and can influence the resulting crystal packing.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector, such as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to obtain the final, highly accurate crystal structure.

For comparison, the crystallographic data for the related compound 2-Iodo-3-methoxy-6-methylpyridine has been reported. nih.gov This compound was found to crystallize in the triclinic space group P-1. nih.gov The asymmetric unit contained three independent molecules. nih.gov While this provides insight into a similar molecule, the presence of the N-oxide group in the title compound would significantly alter its electronic properties and intermolecular interactions, likely leading to a different crystal structure.

Interactive Data Table: Crystallographic Data for the Analogous Compound 2-Iodo-3-methoxy-6-methylpyridine

| Parameter | Value nih.gov |

| Chemical Formula | C₇H₈INO |

| Formula Weight | 249.04 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7974 (9) |

| b (Å) | 10.8302 (12) |

| c (Å) | 16.2898 (18) |

| α (°) | 106.093 (1) |

| β (°) | 90.633 (1) |

| γ (°) | 103.636 (1) |

| Volume (ų) | 1280.2 (2) |

| Z | 6 |

Advanced Spectroscopic Techniques (e.g., Circular Dichroism, EPR, Photoelectron Spectroscopy)

While standard techniques like NMR and IR spectroscopy are fundamental for molecular characterization, advanced spectroscopic methods can provide deeper insights into the electronic structure and properties of this compound.

Circular Dichroism (CD) Spectroscopy: This technique would be applicable if the molecule is chiral or is placed in a chiral environment. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For an achiral molecule like this compound, CD signals would not be expected unless it forms chiral aggregates or is studied in a chiral solvent.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique used to study species that have unpaired electrons. As this compound is a closed-shell molecule, it would be EPR-silent. However, EPR could be used to study any radical species that might be formed from the compound through chemical or electrochemical processes. Spectroscopic studies on iron(III) complexes with pyridine N-oxide have utilized ESR to probe the stereochemistry. rsc.org

Photoelectron Spectroscopy (PES): PES measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons. This technique provides direct information about the energies of the molecular orbitals. Both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS) could be employed. UPS would probe the valence orbital energies, providing insight into the electronic structure and bonding, while XPS would give information about the core-level electron energies, which can be used to determine the elemental composition and chemical states of the atoms within the molecule.

At present, there are no published studies employing these advanced spectroscopic techniques specifically for this compound.

Applications in Advanced Organic Synthesis and Materials Science

2-Iodo-3-methoxypyridine (B1331435) 1-oxide as a Building Block in Complex Molecule Synthesis